Tert-butyl 4-[2-(piperidin-4-yloxy)ethyl]piperazine-1-carboxylate
Description
Properties
Molecular Formula |
C16H31N3O3 |
|---|---|
Molecular Weight |
313.44 g/mol |
IUPAC Name |
tert-butyl 4-(2-piperidin-4-yloxyethyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C16H31N3O3/c1-16(2,3)22-15(20)19-10-8-18(9-11-19)12-13-21-14-4-6-17-7-5-14/h14,17H,4-13H2,1-3H3 |
InChI Key |
IORFCCPTQWSCMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCOC2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[2-(piperidin-4-yloxy)ethyl]piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 2-(piperidin-4-yloxy)ethyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like acetonitrile. The mixture is stirred at room temperature for several hours to ensure complete reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to a more consistent and scalable production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[2-(piperidin-4-yloxy)ethyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Substitution: Introduction of various alkyl or aryl groups.
Scientific Research Applications
Tert-butyl 4-[2-(piperidin-4-yloxy)ethyl]piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-[2-(piperidin-4-yloxy)ethyl]piperazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperazine Core
tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate (CAS 205059-24-1)
- Structural Difference : Lacks the ethyl ether linker, with a direct piperidin-4-yl substitution at position 3.
- Impact : The absence of the ethyloxy spacer reduces molecular flexibility and may decrease solubility due to reduced polarity. This compound’s logP (calculated) is higher (2.1 vs. ~1.8 for the target compound), suggesting increased hydrophobicity .
- Applications : Often used as a precursor for kinase inhibitors, where rigid structures are preferred .
tert-Butyl 4-(2-(prop-2-yn-1-yloxy)ethyl)piperazine-1-carboxylate (CAS 206862-65-9)
- Structural Difference : Replaces the piperidin-4-yloxy group with a propargyloxyethyl moiety.
- Impact : The terminal alkyne enables click chemistry for bioconjugation, a feature absent in the target compound. The propargyl group increases reactivity but may reduce stability under acidic conditions .
- Applications : Ideal for modular synthesis in polymer chemistry or probe development .
tert-Butyl 4-[2-(3-bromophenoxy)ethyl]piperazine-1-carboxylate (CAS 1227954-64-4)
- Structural Difference: Substitutes the piperidine ring with a 3-bromophenoxy group.
- Impact : The aromatic bromine introduces electron-withdrawing effects, altering electronic properties and reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura). The bromine also increases molecular weight (MW 425.3 vs. ~355 for the target compound) .
- Applications : Useful in palladium-catalyzed couplings to generate biaryl systems .
Functional Group Modifications
tert-Butyl 4-[2-(4-ethoxycarbonylphenoxy)ethyl]piperazine-1-carboxylate (MFCD11100098)
- Structural Difference: Incorporates a phenoxyethyl group with an ethoxycarbonyl substituent.
- Impact : The ester group enhances polarity (logP ~1.5) and provides a site for hydrolysis, unlike the stable ether in the target compound. This increases aqueous solubility but may limit stability in biological systems .
- Applications : Common in prodrug designs where ester hydrolysis releases active metabolites .
tert-Butyl 4-(3-chloroimidazo[1,2-b]pyridazin-6-yl)piperazine-1-carboxylate
- Structural Difference : Replaces the ethyl-piperidine ether with a chloroimidazopyridazine heterocycle.
- Impact : The planar heteroaromatic system enables π-π stacking interactions, critical for binding to enzyme active sites (e.g., kinase inhibitors). The chlorine atom adds steric bulk and influences electronic density .
- Applications : Explored in oncology for targeting ATP-binding pockets .
Pharmacokinetic and Physicochemical Properties
<sup>a</sup> Predicted using iLOGP; <sup>b</sup> Topological Polar Surface Area.
Key Observations :
- The target compound’s TPSA (60 Ų) and moderate logP balance solubility and membrane permeability, making it suitable for CNS-targeting agents.
- Compounds with aromatic substituents (e.g., 3-bromophenoxy) exhibit higher logP, reducing aqueous solubility but improving lipid bilayer penetration .
Biological Activity
Tert-butyl 4-[2-(piperidin-4-yloxy)ethyl]piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H35N5O2
- Molecular Weight : 341.5 g/mol
- CAS Number : Not available
The compound features a piperazine core substituted with a tert-butyl group and a piperidinyl ether, which may influence its biological activity.
Research indicates that compounds with piperazine and piperidine moieties often interact with various biological targets, including neurotransmitter receptors and enzymes. The specific mechanism of action for this compound remains to be fully elucidated, but similar compounds have demonstrated:
- Inhibition of Class I PI3-kinase enzymes , which are implicated in cancer progression and cell proliferation .
- Modulation of neurotransmitter systems , particularly through interactions with serotonin and dopamine receptors .
Antiparasitic Activity
A study evaluated several derivatives of piperazine compounds against malaria parasites, revealing significant activity against PfATP4 mutations. While the specific activity of this compound was not highlighted, the structural similarities suggest potential for similar effects .
Antitumor Effects
Compounds structurally related to this compound have shown promising results in inhibiting tumor cell growth. For instance, benzoylpiperidine derivatives exhibited IC50 values ranging from 7.9 to 92 µM against various cancer cell lines . This suggests that the compound may also possess anticancer properties worth exploring.
Case Studies and Research Findings
- In Vitro Studies :
- Metabolic Stability :
- Solubility and Bioavailability :
Q & A
Basic Questions
Q. What are the standard synthetic protocols for tert-butyl 4-[2-(piperidin-4-yloxy)ethyl]piperazine-1-carboxylate?
- Methodology : The synthesis typically involves multi-step reactions, starting with the functionalization of the piperazine core. For example, tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate can react with piperidin-4-ol under nucleophilic substitution conditions. Key steps include:
- Use of a base (e.g., triethylamine) to deprotonate the hydroxyl group of piperidin-4-ol, enhancing nucleophilicity .
- Reaction monitoring via thin-layer chromatography (TLC) to track intermediate formation .
- Final purification via column chromatography or recrystallization .
- Critical Parameters : Solvent choice (e.g., dichloromethane or THF), temperature control (0–25°C), and stoichiometric ratios (1:1.2 for nucleophile:electrophile) are optimized to minimize side reactions .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity by identifying proton environments (e.g., tert-butyl singlet at ~1.4 ppm, piperazine/piperidine protons between 2.5–4.5 ppm) .
- IR Spectroscopy : Detects functional groups like carbonyl (C=O stretch at ~1680 cm⁻¹) and ether linkages (C-O at ~1100 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- HPLC : Assesses purity (>95% by area under the curve) and identifies impurities .
Advanced Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Methodology :
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions like over-alkylation .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for deprotection) enhance selectivity .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while dichloromethane aids in facile workup .
- In-line Analytics : Use of FTIR or Raman spectroscopy for real-time monitoring of reaction progress .
- Case Study : A 15% yield increase was achieved by switching from batch to flow chemistry for analogous piperazine derivatives, minimizing thermal degradation .
Q. How can contradictions in spectral data (e.g., ambiguous NOE correlations) be resolved?
- Methodology :
- 2D NMR Techniques : ROESY or NOESY experiments clarify spatial proximities, resolving stereochemical ambiguities in the piperidine-piperazine backbone .
- X-ray Crystallography : Single-crystal analysis provides definitive proof of molecular geometry and hydrogen-bonding networks. For example, tert-butyl 4-(2-diazoacetyl)piperazine-1-carboxylate was structurally validated via X-ray, revealing torsional angles critical for reactivity .
- Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) predict NMR shifts to cross-validate experimental data .
Q. What experimental strategies are effective for studying structure-activity relationships (SAR) of this compound?
- Methodology :
- Fragment-based Design : Synthesize analogs with modifications to the piperidine-ether or tert-butyl groups. For example, replacing the tert-butyl with acetyl enhances solubility but reduces metabolic stability .
- Biological Assays : Screen against target receptors (e.g., dopamine D2 or serotonin receptors) using radioligand binding assays. IC₅₀ values correlate substituent effects with potency .
- Pharmacokinetic Profiling : Assess logP (via shake-flask method) and metabolic stability (e.g., liver microsome assays) to prioritize lead compounds .
Q. How can byproduct formation during synthesis be systematically analyzed and mitigated?
- Methodology :
- LC-MS/MS Analysis : Identify byproducts (e.g., di-alkylated impurities) via fragmentation patterns .
- Reaction Kinetic Studies : Vary reaction time and temperature to map side-reaction pathways. For instance, prolonged stirring at >30°C increases hydrolysis of the tert-butyl group .
- DoE (Design of Experiments) : Use factorial designs to optimize parameters (e.g., pH, catalyst loading) and minimize impurity generation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
